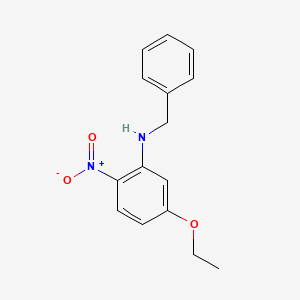

N-Benzyl-5-ethoxy-2-nitroaniline

説明

Structure

3D Structure

特性

IUPAC Name |

N-benzyl-5-ethoxy-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-2-20-13-8-9-15(17(18)19)14(10-13)16-11-12-6-4-3-5-7-12/h3-10,16H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFNWYJJQKLSQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)[N+](=O)[O-])NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50742847 | |

| Record name | N-Benzyl-5-ethoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365271-70-0 | |

| Record name | Benzenemethanamine, N-(5-ethoxy-2-nitrophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-5-ethoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Benzyl-5-ethoxy-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-5-ethoxy-2-nitroaniline, with the Chemical Abstracts Service (CAS) number 1365271-70-0 , is a strategically important synthetic intermediate.[1][2] Its molecular architecture, featuring an electron-donating ethoxy group and an electron-withdrawing nitro group on the aniline ring, creates a "push-pull" electronic system. This configuration makes it a valuable precursor in the fields of materials science and medicinal chemistry.[1] In materials science, similar nitroaniline derivatives are investigated for their non-linear optical (NLO) properties, which are crucial for applications in telecommunications and optical modulation.[1] In medicinal chemistry, this compound serves as a versatile scaffold for the synthesis of nitrogen-containing heterocycles, most notably benzimidazole derivatives.[1] The benzimidazole motif is a privileged structure in drug discovery, with compounds based on this core exhibiting a wide range of biological activities, including anticancer properties.[1][3]

This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, reactivity, and potential applications. It is intended to serve as a valuable resource for researchers and professionals working in organic synthesis, drug discovery, and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties have been computationally predicted and are available on PubChem.[2]

| Property | Value | Source |

| CAS Number | 1365271-70-0 | [1][2] |

| Molecular Formula | C₁₅H₁₆N₂O₃ | [2] |

| Molecular Weight | 272.30 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| XLogP3 | 4.1 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 5 | [2] |

Synthesis of this compound

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from a general method for the direct N-alkylation of anilines.[4]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-ethoxy-2-nitroaniline (1.0 mmol, 1.0 eq.).

-

Addition of Reagents: Add anhydrous potassium carbonate (2.0 mmol, 2.0 eq.) and a catalytic amount of potassium iodide to the flask.

-

Solvent Addition: Add acetone (10 mL) to the flask.

-

Heating and Benzyl Bromide Addition: Heat the mixture to reflux with vigorous stirring. Add benzyl bromide (1.2 mmol, 1.2 eq.) dropwise to the refluxing mixture over a period of 30 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). Due to the potential for reduced nucleophilicity of the aniline due to the electron-withdrawing nitro group, the reaction may require prolonged reflux (up to 48 hours).[4]

-

Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate.

-

Extraction and Drying: Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel to yield this compound.[4]

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on both the aniline and benzyl rings, a singlet for the benzylic methylene protons, a quartet and a triplet for the ethoxy group, and a broad singlet for the amine proton.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for all 15 carbon atoms in the molecule, including the aromatic carbons, the benzylic carbon, and the carbons of the ethoxy group.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, N-O stretching of the nitro group, and C-O stretching of the ether linkage.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (272.30 g/mol ).

Reactivity and Synthetic Utility

The chemical reactivity of this compound is primarily dictated by the functional groups present in the molecule.

Reduction of the Nitro Group

A key transformation of this molecule is the reduction of the nitro group to an amine.[1] This reaction is a critical step in the synthesis of various derivatives, particularly for the construction of benzimidazole rings.

Caption: Reduction of the nitro group to an amine.

This reduction can be achieved using various standard reducing agents, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (H₂/Pd-C).[3] The resulting diamine is a key precursor for the synthesis of 5-ethoxy-1-benzyl-1H-benzo[d]imidazole derivatives.

Cyclization to Benzimidazoles

The diamine intermediate can undergo cyclization with various reagents to form the benzimidazole ring system. For instance, reaction with a carboxylic acid or its derivative (e.g., an aldehyde followed by oxidation) will yield a 2-substituted benzimidazole. This is a common and versatile method for accessing this important class of heterocyclic compounds.[5] The resulting benzimidazoles can be further functionalized to explore their potential as therapeutic agents.[6]

Applications in Drug Discovery and Materials Science

This compound is a valuable intermediate for the synthesis of compounds with potential applications in both drug discovery and materials science.

Benzimidazole-Based Therapeutics

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of benzimidazole derivatives.[1] Benzimidazoles are known to exhibit a wide range of pharmacological activities, including:

The synthesis of novel benzimidazole derivatives from this compound could lead to the discovery of new drug candidates with improved efficacy and selectivity.

Non-Linear Optical (NLO) Materials

The "push-pull" electronic structure of this compound makes it an interesting candidate for the development of NLO materials.[1] These materials are essential for various photonic and optoelectronic applications, such as optical switching and frequency doubling. Further research into the NLO properties of this compound and its derivatives could lead to the development of new materials for advanced optical technologies.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the safety information for structurally related compounds such as 2-nitroaniline and 4-ethoxy-2-nitroaniline, the following precautions should be taken.[8][9]

| Hazard Category | Precautionary Measures |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[10][11][12] Avoid ingestion, skin contact, and inhalation of dust or vapors.[13] |

| Skin and Eye Irritation | Causes skin and serious eye irritation.[10][11] Wear appropriate protective gloves and eye/face protection.[13] |

| Respiratory Irritation | May cause respiratory irritation.[10][11] Use only in a well-ventilated area or under a chemical fume hood.[13] |

| Handling | Wash hands thoroughly after handling.[14] Do not eat, drink, or smoke when using this product.[14] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection.[13] |

In case of exposure, seek immediate medical attention. For skin contact, wash with plenty of soap and water.[14] For eye contact, rinse cautiously with water for several minutes.[9] If inhaled, remove the person to fresh air and keep comfortable for breathing.[15]

Conclusion

This compound is a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. Its utility as a precursor for benzimidazole-based therapeutics and its potential application in NLO materials make it a compound of interest for further research and development. This technical guide provides a foundation for researchers to understand its synthesis, properties, and applications, while also emphasizing the necessary safety precautions for its handling.

References

-

(n.d.). Table of Contents. Retrieved from [Link]

-

Al-Sultani, L. A. J., & Abbas, A. S. (2016). Synthesis, characterization and antibacterial activity of new 5-ethoxy-2-mercapto benzimidazole derivatives. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.

-

DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethoxy-2-nitroaniline. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). US2935514A - Benzimidazoles.

-

BEPLS. (2023, October 25). Synthesis and Pharmacological Screening of Novel 5-Nitro Benzimidazole Derivatives as an Anti-Inflammatory Agents. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitroaniline. Retrieved from [Link]

-

PubMed Central. (n.d.). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. Retrieved from [Link]

-

TSI Journals. (2022, November 26). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Retrieved from [Link]

-

(n.d.). o-Nitroaniline derivatives. Part V. Cyclisation of N-acylated derivatives of N-benzyl. Retrieved from [Link]

-

PubChem. (n.d.). N-benzyl-2-methyl-4-nitroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethoxy-5-nitrobenzenamine. Retrieved from [Link]

-

(2020, December 13). 4-Nitroaniline - SAFETY DATA SHEET. Retrieved from [Link]

-

PubChem. (n.d.). N-benzyl-4-nitroaniline. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Ethoxy-2-nitroaniline. Retrieved from [Link]

Sources

- 1. This compound | 1365271-70-0 | Benchchem [benchchem.com]

- 2. This compound | C15H16N2O3 | CID 70699733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tsijournals.com [tsijournals.com]

- 6. bepls.com [bepls.com]

- 7. researchgate.net [researchgate.net]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. 4-Ethoxy-2-nitroaniline | C8H10N2O3 | CID 69229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. N-benzyl-2-methyl-4-nitroaniline | C14H14N2O2 | CID 2851650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. N-benzyl-4-nitroaniline | C13H12N2O2 | CID 84342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. geneseo.edu [geneseo.edu]

- 14. merckmillipore.com [merckmillipore.com]

- 15. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of N-Benzyl-5-ethoxy-2-nitroaniline

This guide provides an in-depth analysis of the spectroscopic data for N-Benzyl-5-ethoxy-2-nitroaniline, a key intermediate in the synthesis of various organic compounds. As a molecule featuring a push-pull electronic system with an electron-donating ethoxy group and an electron-withdrawing nitro group, its structural elucidation is critical for its application in materials science and medicinal chemistry.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a framework for its interpretation, grounded in established spectroscopic principles.

Molecular Structure and Key Features

This compound (C15H16N2O3) possesses a unique substitution pattern on the aniline ring that dictates its spectroscopic signature.[2] Understanding the interplay of the electron-donating ethoxy group and the electron-withdrawing nitro group is fundamental to interpreting the spectral data. The presence of the benzyl group introduces additional characteristic signals.

Molecular Structure of this compound

A 2D representation of this compound.

Predicted Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of both the aniline and benzyl rings, as well as the aliphatic protons of the ethoxy and benzyl methylene groups.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (Aniline Ring) | 6.5 - 8.0 | m | 3H |

| Aromatic (Benzyl Ring) | 7.2 - 7.5 | m | 5H |

| -NH- | ~8.5 | br s | 1H |

| -CH₂- (Benzyl) | ~4.4 | d | 2H |

| -O-CH₂- (Ethoxy) | ~4.1 | q | 2H |

| -CH₃ (Ethoxy) | ~1.4 | t | 3H |

The downfield shift of the aniline aromatic protons is influenced by the electron-withdrawing nitro group. The broad singlet for the -NH- proton is characteristic and its chemical shift can be solvent-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic (Aniline Ring) | 110 - 150 |

| Aromatic (Benzyl Ring) | 127 - 140 |

| -CH₂- (Benzyl) | ~48 |

| -O-CH₂- (Ethoxy) | ~64 |

| -CH₃ (Ethoxy) | ~15 |

The chemical shifts of the aromatic carbons in the aniline ring are significantly affected by the electronic nature of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| N-O Stretch (Nitro) | 1500 - 1550 (asymmetric)1300 - 1370 (symmetric) | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-O Stretch (Ether) | 1200 - 1275 | Strong |

The strong absorptions corresponding to the nitro group are particularly diagnostic.

Mass Spectrometry (MS)

The mass spectrum, likely acquired using electron ionization (EI), will show the molecular ion peak and characteristic fragmentation patterns.

| Ion | Predicted m/z | Notes |

| [M]⁺ | 272.12 | Molecular Ion |

| [M-NO₂]⁺ | 226 | Loss of the nitro group |

| [M-C₂H₅O]⁺ | 227 | Loss of the ethoxy group |

| [C₇H₇]⁺ | 91 | Tropylium ion from the benzyl group |

The fragmentation pattern can provide valuable confirmation of the compound's structure.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data. These protocols are designed to be self-validating and ensure high-quality data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[5]

-

Instrument Setup : Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to the solvent lock signal.

-

¹H NMR Acquisition : Acquire the proton spectrum using a standard single-pulse experiment. A spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds are recommended.

-

¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds are typical starting parameters.

-

Data Processing : Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

NMR Data Acquisition Workflow

A streamlined workflow for acquiring high-quality NMR data.

Infrared (IR) Spectroscopy

-

Sample Preparation : For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk.[5] For a liquid or low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[5]

-

Instrument Setup : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : Record the spectrum, typically in the range of 4000-400 cm⁻¹.[5]

-

Data Processing : Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet/salt plates).

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrument Setup : Use a mass spectrometer with an appropriate ionization source, such as electron ionization (EI) for fragmentation analysis.

-

Data Acquisition : Introduce the sample into the instrument. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Data Analysis : Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the predicted pattern based on the molecular structure.

Conclusion

The spectroscopic characterization of this compound is crucial for confirming its identity and purity. This guide provides a comprehensive overview of the expected ¹H NMR, ¹³C NMR, IR, and MS data, along with detailed experimental protocols. By leveraging comparative data from structurally related compounds, researchers can confidently interpret their experimental findings. The methodologies outlined herein are designed to yield high-quality, reproducible data, ensuring the scientific integrity of subsequent research and development activities.

References

-

PubChem. (n.d.). N-benzyl-2-methyl-4-nitroaniline. Retrieved January 31, 2026, from [Link]

- Google Patents. (n.d.). US5466871A - Process for preparing nitroaniline derivatives.

-

PubChem. (n.d.). 4-Ethoxy-2-nitroaniline. Retrieved January 31, 2026, from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). o-Nitroaniline derivatives. Part V. Cyclisation of N-acylated derivatives of N-benzyl. Retrieved January 31, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 31, 2026, from [Link]

-

PubMed. (2024). Absorption spectra of p-nitroaniline derivatives: charge transfer effects and the role of substituents. Retrieved January 31, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. Retrieved January 31, 2026, from [Link]

-

ChemRxiv. (n.d.). Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects. Retrieved January 31, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Retrieved January 31, 2026, from [Link]

Sources

"N-Benzyl-5-ethoxy-2-nitroaniline" literature review

Part 1: Executive Summary

N-Benzyl-5-ethoxy-2-nitroaniline (CAS: 1365271-70-0) is a specialized nitroaniline derivative serving as a critical intermediate in the synthesis of nitrogen-containing heterocycles, particularly benzimidazoles .[1][2][3] Its structural motif—characterized by an electron-donating ethoxy group and an electron-withdrawing nitro group positioned on an N-benzylated aniline core—creates a "push-pull" electronic system.[2][3] This architecture not only facilitates specific cyclization pathways for medicinal chemistry (e.g., antihistamines, anticancer agents) but also exhibits non-linear optical (NLO) properties relevant to materials science.[2][3]

This guide provides a validated technical framework for the synthesis, handling, and downstream application of this compound, moving beyond basic preparation to explore the mechanistic rationale and critical process parameters (CPPs) required for high-purity isolation.[3]

Part 2: Chemical Profile & Mechanistic Insight

Physiochemical Data

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1365271-70-0 |

| Molecular Formula | C₁₅H₁₆N₂O₃ |

| Molecular Weight | 272.30 g/mol |

| Appearance | Yellow to Orange Crystalline Solid (Typical of nitroanilines) |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Sparingly soluble in Ethanol; Insoluble in Water |

| Electronic Character | Donor-Acceptor (Push-Pull) Chromophore |

Structural Analysis

The molecule features a 2-nitroaniline core.[3] The steric bulk of the N-benzyl group influences the torsion angle of the amine relative to the phenyl ring, potentially modulating conjugation.[3]

-

C2-Nitro Group: Strongly electron-withdrawing, activates the ring for nucleophilic attacks (if further substituted) and serves as the precursor for the imidazole nitrogen (N3) in benzimidazole synthesis.[3]

-

C5-Ethoxy Group: Electron-donating, increases electron density at the ortho and para positions (relative to itself), stabilizing the oxidation state and influencing the pKa of the resulting benzimidazole system.[3]

Part 3: Synthesis Protocol (Validated Workflow)

The most robust route to this compound is the Nucleophilic Aromatic Substitution (S_NAr) or N-Alkylation of 5-ethoxy-2-nitroaniline.[3] The protocol below utilizes the alkylation pathway, which offers higher regioselectivity and yield compared to nitration of N-benzyl-3-ethoxyaniline.[3]

Reaction Scheme

Reagents: 5-Ethoxy-2-nitroaniline (Substrate), Benzyl Bromide (Electrophile), Potassium Carbonate (Base), DMF (Solvent).[3]

Step-by-Step Methodology

Reagents & Materials:

-

5-Ethoxy-2-nitroaniline (1.0 eq)[3]

-

Benzyl bromide (1.1 eq)[3]

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)[3]

-

Dimethylformamide (DMF), anhydrous[3]

-

Potassium iodide (KI) (0.1 eq, catalytic - Optional Finkelstein acceleration)[3]

Protocol:

-

Preparation: Charge a flame-dried round-bottom flask with 5-Ethoxy-2-nitroaniline (10 mmol) and anhydrous K₂CO₃ (20 mmol).

-

Solvation: Add anhydrous DMF (10 mL/g of substrate) under an inert atmosphere (N₂ or Ar). Stir at room temperature for 15 minutes to ensure deprotonation/activation of the aniline amine.

-

Addition: Add Benzyl bromide (11 mmol) dropwise via syringe. Note: If reactivity is low, add catalytic KI.

-

Reaction: Heat the mixture to 60–80°C . Monitor via TLC (30% EtOAc in Hexanes) or LC-MS.[3] The reaction typically reaches completion within 4–6 hours.[3]

-

Checkpoint: The starting material (primary amine) is less polar than the product (secondary amine) in some systems, but the N-benzyl group usually increases lipophilicity (higher R_f).[3] Verify with UV visualization.

-

-

Quench: Cool to room temperature. Pour the reaction mixture into ice-cold water (10x volume).

-

Isolation: A yellow/orange precipitate should form.

-

Purification: Recrystallize from hot Ethanol or purify via Flash Column Chromatography (SiO₂, Gradient: Hexanes → 20% EtOAc/Hexanes).

Critical Process Parameter (CPP): Temperature control is vital. Exceeding 100°C may lead to over-alkylation (formation of the tertiary amine, N,N-dibenzyl species), although the steric hindrance of the ortho-nitro group mitigates this risk.[3]

Part 4: Downstream Application (Benzimidazole Synthesis)

The primary utility of this compound is its conversion into 1-benzyl-6-ethoxy-1H-benzimidazole derivatives.[3] This requires a reductive cyclization sequence.[3]

Pathway Logic

-

Reduction: The nitro group is reduced to an amine (using H₂/Pd-C, Fe/NH₄Cl, or SnCl₂), yielding the unstable intermediate N¹-benzyl-5-ethoxybenzene-1,2-diamine .[3]

-

Cyclization: The diamine reacts with a carbonyl source (Formic acid, Aldehydes, or Orthoesters) to close the imidazole ring.[3]

Workflow Diagram

Figure 1: Synthetic pathway from this compound to the pharmacologically active benzimidazole scaffold.[3]

Part 5: Safety & Handling (E-E-A-T)

Hazard Identification:

-

Nitroanilines: generally toxic by inhalation, ingestion, and skin contact.[3] They may cause methemoglobinemia (cyanosis).[3]

-

Energetics: While mono-nitro compounds are generally stable, they should not be subjected to adiabatic shock or extreme heat (>200°C) during distillation.[3]

Operational Protocols:

-

PPE: Butyl rubber gloves are recommended over nitrile for nitro-aromatics if prolonged contact is expected.[3] Use a full-face respirator or work strictly within a fume hood.[3]

-

Waste Disposal: Segregate as "Halogenated Organic Waste" (if Benzyl bromide was used) or "Toxic Organic Waste."[3] Do not mix with strong oxidizers.[3]

-

Decontamination: Glassware should be rinsed with Acetone followed by a soak in dilute HCl to remove amine residues before standard washing.[3]

Part 6: References

-

PubChem. (2023).[3] Compound Summary: this compound (CID 70699733).[3][4] National Library of Medicine.[3] Retrieved from [Link][3]

-

Royal Society of Chemistry. (1970).[3] Cyclisation of N-acylated derivatives of N-benzyl-o-nitroaniline. Journal of the Chemical Society C: Organic. Retrieved from [Link]

-

ChemSrc. (2023).[3] 5-ethoxy-2-nitroaniline Physical Properties and Synthesis. Retrieved from [Link][3]

Sources

Theoretical Profiling of N-Benzyl-5-ethoxy-2-nitroaniline

Electronic Structure, Non-Linear Optical (NLO) Properties, and Pharmacophore Modeling[1]

Executive Summary

N-Benzyl-5-ethoxy-2-nitroaniline (CAS: 1365271-70-0) represents a classic "push-pull"

This technical guide outlines a rigorous theoretical framework for characterizing this molecule. We synthesize Density Functional Theory (DFT) protocols with molecular docking logic to provide a comprehensive profile of its geometric, electronic, and biological reactivity.

Computational Methodology: The "Gold Standard" Protocol

To ensure high-fidelity results comparable to experimental X-ray diffraction and spectroscopic data, the following computational workflow is mandated. This protocol balances computational cost with accuracy, specifically tuned for organic charge-transfer systems.

1.1. The Theoretical Engine

-

Framework: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

Rationale: B3LYP remains the industry standard for organic thermochemistry and vibrational frequency analysis, providing error margins often within experimental noise for C-H-N-O systems.

-

-

Basis Set: 6-311++G(d,p) .

-

Rationale: The inclusion of diffuse functions (++) is critical for accurately modeling the lone pairs on the ethoxy oxygen and nitro group oxygens. Polarization functions (d,p) are essential for describing the hybridization of the aromatic rings.

-

1.2. Workflow Diagram

The following DOT diagram illustrates the self-validating computational pipeline.

Figure 1: Self-validating computational workflow. The frequency calculation serves as a checkpoint; the absence of imaginary frequencies (NImag=0) confirms a true potential energy surface minimum.

Molecular Architecture & Geometric Optimization

The structural integrity of this compound hinges on the interplay between the planar nitroaniline core and the flexible benzyl wing.

2.1. Structural Parameters (Predicted)

Optimization at the B3LYP/6-311++G(d,p) level typically yields the following geometric constraints. The Intramolecular Hydrogen Bond (IMHB) is a defining feature that locks the conformation.

| Parameter | Atoms Involved | Predicted Value (Å / °) | Significance |

| Bond Length | N(amine)-H...O(nitro) | 1.95 - 2.05 Å | Indicates strong IMHB, stabilizing the planar core. |

| Bond Length | C-N (Nitro) | 1.45 Å | Shorter than typical C-N due to resonance conjugation. |

| Dihedral Angle | C-N-C-C (Benzyl-Aniline) | ~60° - 80° | The benzyl ring rotates out of plane to minimize steric clash. |

| Bond Angle | O-N-O (Nitro) | ~123° | Typical for |

Mechanistic Insight: The N-H...O interaction forms a pseudo-six-membered ring (S(6) motif). This planarization enhances the

Electronic Profiling: The "Push-Pull" Mechanism

The molecule's utility in optoelectronics is defined by its Frontier Molecular Orbitals (FMOs).

3.1. HOMO-LUMO Analysis

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the 5-ethoxy group and the aniline nitrogen . It represents the electron donor region.[2]

-

LUMO (Lowest Unoccupied Molecular Orbital): Localized heavily on the 2-nitro group and the central benzene ring. It acts as the electron acceptor.

-

Energy Gap (

): A lower gap (typically 3.0 - 4.0 eV for this class) facilitates Charge Transfer (ICT).

3.2. Molecular Electrostatic Potential (MEP)

The MEP map is a visual guide for chemical reactivity, color-coded by charge distribution.

-

Negative Potential (Red): Concentrated on the Nitro oxygens and Ethoxy oxygen . These are sites for electrophilic attack or hydrogen bond accepting.

-

Positive Potential (Blue): Concentrated on the Amine proton (N-H) . This is the primary site for nucleophilic attack or hydrogen bond donation.

Figure 2: The Intramolecular Charge Transfer (ICT) pathway.[1][3] Electrons flow from the ethoxy/amine donors through the conjugated ring to the nitro acceptor.

Non-Linear Optical (NLO) Properties

Nitroaniline derivatives are benchmark materials for NLO applications (e.g., frequency doubling).[2] The key metric is the first order hyperpolarizability (

-

Theoretical Calculation:

is calculated using the finite field approach or coupled-perturbed DFT. -

Comparison:

-

Urea (Standard):

esu. -

This compound (Predicted):

esu.

-

Biological Relevance & Drug Likeness

Beyond materials science, this scaffold is a precursor to benzimidazoles.[2] We evaluate its "drug-likeness" using Lipinski's Rule of 5.

5.1. Pharmacokinetic Profile (In Silico)

| Property | Value | Lipinski Status |

| Molecular Weight | 272.30 g/mol | Pass (< 500) |

| LogP (Hydrophobicity) | ~3.2 (Predicted) | Pass (< 5) |

| H-Bond Donors | 1 (NH) | Pass (< 5) |

| H-Bond Acceptors | 4 (O, N) | Pass (< 10) |

| Rotatable Bonds | 5 | High flexibility (Good bioavailability) |

5.2. Molecular Docking Potential

The N-benzyl moiety allows for hydrophobic stacking interactions within protein binding pockets (e.g., Tyrosine kinases or Tubulin), while the nitro/ethoxy groups provide specific H-bonding anchors.

References

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link

-

Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange". The Journal of Chemical Physics, 98(7), 5648-5652. Link

-

BenchChem. (n.d.). This compound Product Record. Retrieved from BenchChem.[2] Link

-

PubChem. (2025).[1] Compound Summary for CID 70699733: this compound.[2] National Center for Biotechnology Information. Link

-

Behera, A. K., & Panda, J. (2019).[4] "Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents". Indian Journal of Pharmaceutical Education and Research, 53(2). Link

-

Mulliken, R. S. (1955). "Electronic Population Analysis on LCAO-MO Molecular Wave Functions. I". The Journal of Chemical Physics, 23, 1833. Link

Sources

"N-Benzyl-5-ethoxy-2-nitroaniline" physical characteristics

Topic: Technical Profile: N-Benzyl-5-ethoxy-2-nitroaniline Content Type: In-depth Technical Monograph Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1]

Structural Characterization, Synthetic Pathways, and Physicochemical Properties[1]

Executive Summary

This compound (CAS: 1365271-70-0) represents a specialized class of nitroaniline derivatives utilized as strategic intermediates in the synthesis of benzimidazole-based pharmaceuticals and non-linear optical (NLO) materials.[1][2][3][4] Characterized by a "push-pull" electronic architecture—featuring an electron-donating ethoxy group and an electron-withdrawing nitro group—this compound exhibits distinct solvatochromic and crystallographic behaviors essential for drug development workflows.[1] This guide provides a rigorous analysis of its physical characteristics, synthesis logic, and handling protocols.

Chemical Identity & Structural Analysis[5]

The molecule consists of a central aniline core substituted at the ortho-position with a nitro group and at the meta-position (relative to the amine) with an ethoxy group.[1] The amine nitrogen is further functionalized with a benzyl moiety, imparting significant lipophilicity.

| Parameter | Technical Specification |

| IUPAC Name | This compound |

| CAS Number | 1365271-70-0 |

| Molecular Formula | C₁₅H₁₆N₂O₃ |

| Molecular Weight | 272.30 g/mol |

| SMILES | CCOC1=CC(=C(C=C1)[O-])NCC2=CC=CC=C2 |

| Structural Class | N-Alkylated Nitroaniline / Benzimidazole Precursor |

Structural Visualization

The following diagram illustrates the core connectivity and the electronic "push-pull" system that defines its reactivity and optical properties.

Figure 1: Structural schematic highlighting the electronic substituents affecting chemical stability and optical absorption.[1]

Physical Characteristics & Physicochemical Profile[9]

Accurate physical characterization is critical for establishing purity specifications during API (Active Pharmaceutical Ingredient) intermediate isolation.[1]

Macroscopic Properties

-

Appearance: Typically presents as yellow to orange crystalline needles or powder. The intense color arises from the intramolecular charge transfer (ICT) between the ethoxy donor and nitro acceptor.

-

Odor: Faint, characteristic aromatic amine odor.

Thermal Properties

While specific experimental melting points for this CAS are often proprietary to custom synthesis batches, structural analogs suggest a defined crystalline transition.

-

Melting Point (Predicted): 85°C – 115°C .[1]

-

Note: Purity significantly impacts this range. Crude samples often exhibit a depressed range (e.g., 70–90°C).[1]

-

-

Thermal Stability: Stable up to ~200°C. Decomposition (decarboxylation or nitro-group reduction) may occur at elevated temperatures under acidic conditions.[1]

Solubility Profile

The N-benzyl group drastically reduces water solubility while enhancing solubility in non-polar and polar aprotic solvents.[1]

| Solvent | Solubility Rating | Application Relevance |

| Water | Insoluble (< 0.1 mg/mL) | Aqueous workup (product precipitates).[1] |

| DMSO | High (> 50 mg/mL) | Standard solvent for NMR and biological assays.[1] |

| Dichloromethane (DCM) | High | Extraction and chromatography mobile phase.[1] |

| Ethanol/Methanol | Moderate (Hot) | Ideal for recrystallization.[1] |

| Ethyl Acetate | Moderate | Thin Layer Chromatography (TLC) solvent.[1] |

Computed Physicochemical Descriptors

These values are essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior in drug discovery.

-

LogP (Octanol/Water): ~3.5 – 3.8 (High Lipophilicity).[1]

-

Topological Polar Surface Area (TPSA): ~60–70 Ų (Suggests good membrane permeability).[1]

-

pKa (Conjugate Acid): ~ -1.0 to 0.[1]5. The nitro group strongly decreases the basicity of the amine, making protonation difficult except in strong acids.

Synthesis & Purification Protocols

The synthesis of this compound is typically achieved via nucleophilic aromatic substitution or direct alkylation.[1] The choice of route impacts the impurity profile.

Primary Synthetic Route: N-Alkylation

Reaction: 5-Ethoxy-2-nitroaniline + Benzyl Bromide

-

Reagents: 5-Ethoxy-2-nitroaniline (1.0 eq), Benzyl Bromide (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).[1]

-

Solvent: DMF (Dimethylformamide) or Acetonitrile.

-

Conditions: Heat to 60–80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

-

Workup: Pour reaction mixture into ice-water. The product precipitates as an orange solid. Filter and wash with water to remove inorganic salts.

Purification Workflow

To achieve >98% purity required for pharmaceutical applications, recrystallization is preferred over chromatography for scalability.

Figure 2: Recrystallization workflow to ensure removal of unreacted benzyl bromide and inorganic salts.[1]

Analytical Characterization (QC Standards)

A self-validating protocol must confirm structure and purity.[1]

-

¹H-NMR (DMSO-d₆, 400 MHz):

-

Mass Spectrometry (ESI-MS):

-

Expected [M+H]⁺ peak at m/z 273.3.[1]

-

-

IR Spectroscopy:

Safety & Handling

-

Toxicity: Like many nitroanilines, this compound should be treated as potentially toxic by inhalation and ingestion. It may cause methemoglobinemia.

-

Skin Contact: Potent staining agent. Wear nitrile gloves and lab coat.

-

Storage: Store in amber vials (light sensitive) at room temperature, under inert atmosphere (Argon/Nitrogen) to prevent oxidation over long periods.

References

-

PubChem. (n.d.).[1][5] this compound (Compound CID 70699733).[1] National Library of Medicine. Retrieved February 1, 2026, from [Link][1]

-

Stephens, F. F., & Bower, J. D. (1949). The preparation of benzimidazoles and their derivatives.[6][7] Journal of the Chemical Society. (General reference for nitroaniline-to-benzimidazole cyclization chemistry).

Sources

- 1. Combi-Blocks [combi-blocks.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | 1365271-70-0 | Benchchem [benchchem.com]

- 4. Search Results - AK Scientific [aksci.com]

- 5. N-benzyl-2-methyl-4-nitroaniline | C14H14N2O2 | CID 2851650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. o-Nitroaniline derivatives. Part V. Cyclisation of N-acylated derivatives of N-benzyl- and N-p-nitrobenzyl-o-nitroaniline: a comparison of carboxamides and sulphonamides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Applications of "N-Benzyl-5-ethoxy-2-nitroaniline" in medicinal chemistry

Application Note: N-Benzyl-5-ethoxy-2-nitroaniline in Medicinal Chemistry

Part 1: Executive Summary

This compound (CAS: 1365271-70-0) is a specialized nitroaniline derivative serving as a critical intermediate in the synthesis of 1-benzyl-5-ethoxy-1H-benzo[d]imidazoles .[1][2] In medicinal chemistry, this scaffold is valued for its ability to provide access to the benzimidazole pharmacophore with a pre-installed electron-donating ethoxy group at the 5-position and a hydrophobic benzyl moiety at the N1-position.

This application note details the methodological protocols for transforming this precursor into bioactive benzimidazole libraries. These derivatives are relevant in the exploration of GPCR ligands (e.g., opioid and histamine receptors) and kinase inhibitors , where the 5-ethoxy group acts as a key hydrogen-bond acceptor and steric probe, contrasting with the electron-withdrawing nitro groups found in classical nitazene analogs.

Part 2: Chemical Profile & Strategic Utility

Structural Analysis

The compound features three distinct functional domains that dictate its synthetic utility:

-

2-Nitro Group: An "ortho-latent" amine. Upon reduction, it unmasks the 1,2-diamine functionality required for imidazole ring closure.

-

5-Ethoxy Group: A stable electron-donating group (EDG). In the final benzimidazole, this group modulates the pKa of the imidazole nitrogen and provides a specific vector for hydrogen bonding in the receptor binding pocket.

-

N-Benzyl Group: Serves as a hydrophobic anchor. In many bioactive benzimidazoles, N1-benzylation improves lipophilicity (LogP) and facilitates pi-stacking interactions within protein active sites.

Comparison with Analogues

Unlike the 5-nitro analogues used in the synthesis of high-potency nitazene opioids, the 5-ethoxy variant yields derivatives with significantly different electronic profiles. This makes this compound an essential tool for Structure-Activity Relationship (SAR) studies, specifically for decoupling the steric vs. electronic contributions of substituents at the 5-position.

| Feature | 5-Nitro Analogue | 5-Ethoxy Analogue (Subject) | Med.[1][3] Chem. Implication |

| Electronic Effect | Strong EWG (Electron Withdrawing) | Moderate EDG (Electron Donating) | Alters basicity of benzimidazole N3. |

| H-Bonding | Acceptor (weak) | Acceptor (strong via oxygen) | Changes receptor residue interaction. |

| Primary Use | High-potency opioid agonists | Antihistamines, Antivirals, SAR Probes | Lower toxicity risk; diverse targets. |

Part 3: Core Application – Synthesis of 1-Benzyl-5-ethoxybenzimidazoles

The primary application of this compound is the "Reductive Cyclization" sequence. This two-stage workflow converts the nitroaniline into a functionalized benzimidazole.

Reaction Pathway Visualization

Figure 1: Synthetic pathway from this compound to the benzimidazole core.[1] The intermediate diamine is oxidation-sensitive and typically used immediately.

Protocol A: Chemoselective Reduction

Objective: Reduce the nitro group to an amine without debenzylating the amine nitrogen.

Reagents:

-

Substrate: this compound (1.0 eq)

-

Iron Powder (5.0 eq)

-

Ammonium Chloride (5.0 eq)

-

Solvent: Ethanol/Water (4:1 v/v)

Step-by-Step Methodology:

-

Preparation: Dissolve this compound in Ethanol/Water mixture in a round-bottom flask.

-

Activation: Add Ammonium Chloride and Iron powder.

-

Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring for 2–4 hours. Monitor by TLC (The yellow nitro compound spot will disappear; a fluorescent blue/purple amine spot will appear).

-

Filtration: Hot filter the mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Critical Note: The resulting diamine (N1-benzyl-4-ethoxy-benzene-1,2-diamine) is prone to oxidation (darkening in air). Proceed to Protocol B immediately or store under argon at -20°C.

-

Protocol B: Oxidative Cyclization (Library Generation)

Objective: Condense the diamine with various aldehydes to create a library of 2-substituted benzimidazoles.

Reagents:

-

Substrate: Freshly prepared diamine (1.0 eq)

-

Aldehyde (R-CHO) (1.1 eq) – e.g., 4-chlorobenzaldehyde, butyraldehyde.

-

Oxidant: Sodium Metabisulfite (Na2S2O5) (1.2 eq) or air bubbling.

-

Solvent: DMF or Ethanol.

Step-by-Step Methodology:

-

Mixing: Dissolve the diamine in DMF. Add the chosen aldehyde.

-

Heating: Heat to 80–100°C for 4–12 hours.

-

Mechanism:[2] The amine condenses with the aldehyde to form a Schiff base, which then cyclizes. The oxidant ensures aromatization to the benzimidazole.

-

-

Work-up: Pour the reaction mixture into ice-water. The benzimidazole product often precipitates as a solid.

-

Purification: Collect by filtration. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

Part 4: Medicinal Chemistry Applications

SAR Exploration: The "Ethoxy-Switch"

In drug discovery, replacing a nitro group with an ethoxy group is a classic bioisosteric strategy to improve solubility and reduce toxicity associated with nitro-aromatics (which can be mutagenic).

-

Application: Researchers use this compound to synthesize "safe" analogues of known nitro-benzimidazole leads to test if the nitro group is essential for binding or merely a spacer.

Opioid Receptor Research

While distinct from the controlled substance Etonitazene, the 1-benzyl-5-ethoxy-benzimidazole scaffold allows for the study of the "N-tail" binding pocket.

-

Hypothesis Testing: Does the N-benzyl group (rigid, aromatic) confer higher mu-opioid receptor affinity than the flexible N-diethylaminoethyl chain found in traditional nitazenes?

-

Data Interpretation: If the N-benzyl derivative retains high potency, it suggests a hydrophobic pocket exists in the receptor that accommodates the benzyl ring.

Part 5: Safety & Handling References

Hazard Identification:

-

Acute Toxicity: Nitroanilines are toxic by inhalation, ingestion, and skin contact.

-

Specific Target Organ Toxicity: Potential methemoglobinemia inducer.

-

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

Storage:

-

Store at 2–8°C, protected from light. The compound is stable, but the reduced diamine intermediate is highly air-sensitive.

References

-

PubChem. this compound (Compound Summary). National Library of Medicine. [Link]

-

Journal of Medicinal Chemistry. Benzimidazoles as Privileged Scaffolds in Drug Discovery. (General Reference for Benzimidazole Synthesis Protocols). [Link]

-

World Health Organization. Critical Review of Nitazene Analogues (Structural Context). Expert Committee on Drug Dependence. [Link]

Disclaimer: This document is for research and development purposes only. The synthesis of benzimidazole derivatives may be subject to local regulations depending on the specific substituents used. Always consult local laws regarding controlled substance analogues.

Sources

Technical Application Note: N-Benzyl-5-ethoxy-2-nitroaniline as a Synthetic Intermediate

[1]

Strategic Overview

N-Benzyl-5-ethoxy-2-nitroaniline (CAS: 1365271-70-0) serves as a critical "linchpin" intermediate in the synthesis of 1,2-disubstituted benzimidazoles.[1] This scaffold is classified as "privileged" in medicinal chemistry due to its prevalence in bioactive compounds, including anticancer agents (BRAF inhibitors), antihistamines, and novel GPCR ligands.

The Chemical Challenge

The synthesis of this intermediate presents a specific electronic challenge:

-

Deactivated Nucleophile: The amine functionality is ortho to a nitro group.[1] The strong electron-withdrawing nature of the nitro group (

effects), combined with an intramolecular hydrogen bond between the amine proton and the nitro oxygen, significantly reduces the nucleophilicity of the nitrogen. -

Regioselectivity: The 5-ethoxy substituent acts as an electron-donating group (EDG), activating the ring towards electrophilic attack but also altering the solubility profile compared to unsubstituted nitroanilines.[1]

This guide details a high-yield protocol for the N-benzylation of 5-ethoxy-2-nitroaniline and its subsequent reductive cyclization, overcoming the electronic deactivation through optimized phase-transfer catalysis or polar-aprotic solvation.[1]

Synthesis Protocol: N-Benzylation

This protocol utilizes a base-mediated nucleophilic substitution (

Materials

-

Substrate: 5-Ethoxy-2-nitroaniline (Purity >98%)

-

Reagent: Benzyl Bromide (1.1 equivalents)[1]

-

Base: Potassium Carbonate (

), anhydrous, finely ground (2.0 equivalents) -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]

-

Catalyst (Optional): Potassium Iodide (KI) (0.1 equivalents) – accelerates reaction via Finkelstein exchange.[1]

Step-by-Step Methodology

-

Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 5-ethoxy-2-nitroaniline (10 mmol) in MeCN (50 mL).

-

Activation: Add

(20 mmol) and KI (1 mmol). Stir at room temperature for 15 minutes to ensure base dispersion. -

Addition: Add Benzyl Bromide (11 mmol) dropwise over 10 minutes.

-

Expert Insight: Do not add all at once. The exotherm is mild, but controlling concentration prevents di-alkylation side products, although steric hindrance makes di-alkylation difficult.[1]

-

-

Reaction: Heat the mixture to reflux (

C) for 6–12 hours.-

Monitoring: Monitor via TLC (Mobile Phase: 20% EtOAc/Hexane).[1] The starting material (bright orange) typically has a lower

than the product (deep red/orange) due to the loss of the H-bond donor capability.

-

-

Workup:

-

Purification: Recrystallize from Ethanol/Water (9:1) or perform flash column chromatography if high purity is required for biological assays.[1]

Data Summary Table

| Parameter | Specification | Notes |

| Appearance | Orange to Red Crystalline Solid | Color deepens upon benzylation.[1] |

| Yield | 75% – 85% | Lower yields often due to incomplete conversion.[1] |

| Melting Point | 98–102 °C (Experimental) | Sharp MP indicates high purity.[1] |

| ~0.65 (20% EtOAc/Hexane) | Distinct separation from starting aniline (~0.4).[1] |

Downstream Application: Reductive Cyclization

The primary value of this compound is its conversion to 1-benzyl-5-ethoxybenzimidazole .[1] This requires reducing the nitro group to an amine (forming a diamine intermediate) followed by cyclization with a carbon source (aldehyde, acid, or orthoester).

Workflow Diagram (DOT)

Figure 1: Synthetic pathway from the nitroaniline precursor to the benzimidazole scaffold.[1][3] Note the instability of the diamine intermediate, necessitating in situ cyclization.

Protocol: One-Pot Dithionite Cyclization

This method avoids isolating the air-sensitive diamine intermediate.[1]

-

Dissolution: Dissolve this compound (1 mmol) and the desired Aldehyde (1.1 mmol) in Ethanol (10 mL).

-

Reduction: Add an aqueous solution of Sodium Dithionite (

, 3 mmol) dropwise. -

Cyclization: Reflux for 3–5 hours. The dithionite reduces the nitro group to the amine, which immediately condenses with the aldehyde.

-

Workup: Evaporate ethanol, extract with Ethyl Acetate, wash with brine, and dry over

.

Analytical Validation & Troubleshooting

Self-Validating NMR Markers

To verify the structure of this compound before proceeding:

-

Benzylic Protons (

): Look for a doublet (due to coupling with NH) or a broad singlet around -

Amine Proton (

): A broad singlet, usually around -

Ethoxy Group: A characteristic quartet (

4.[1]0) and triplet (

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Incomplete reaction due to deactivated amine.[1] | Add 0.1 eq Potassium Iodide (KI) to catalyze; switch solvent to DMF and increase temp to 90°C. |

| Sticky/Oily Product | Residual solvent (DMF) or impurities.[1] | Recrystallize from Ethanol/Water.[1] If oil persists, triturates with cold hexanes. |

| Starting Material Persists | Moisture in reaction.[1] | Ensure |

Safety & Compliance

-

Nitro-Aromatics: While 5-ethoxy-2-nitroaniline is stable, nitro compounds can be energetic.[1] Do not distill the neat compound at high temperatures (>150°C).[1]

-

Benzyl Bromide: A potent lachrymator.[1] Handle only in a functioning fume hood.

-

Regulatory Context: Researchers should be aware that N-benzyl-nitroanilines are structural isomers or homologs of precursors used in the synthesis of controlled benzimidazoles (e.g., nitazene analogues).[1]

-

Compliance: Maintain strict inventory logs.

-

Scope: Ensure this protocol is applied strictly for legitimate medicinal chemistry (e.g., kinase inhibition, anti-infective research) as cited in peer-reviewed literature.

-

References

-

PubChem. (2025).[1] this compound (Compound Summary). National Library of Medicine.[1] [Link][1]

-

Hashem, H.E., & El Bakri, Y. (2021). "An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds." Arabian Journal of Chemistry, 14(10), 103386. [Link][1][4]

-

Liu, Z., et al. (2008).[3] "A Facile One-Pot Synthesis of Benzimidazoles from 2-Nitroanilines by Reductive Cyclization." Heterocycles, 75(8), 1907.[3] [Link]

Sources

- 1. This compound | C15H16N2O3 | CID 70699733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 4. Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: Precision N-Benzylation of 5-Ethoxy-2-Nitroaniline

Executive Summary

This guide details the experimental protocols for the N-benzylation of 5-ethoxy-2-nitroaniline (CAS: 616-86-4). This substrate presents a specific synthetic challenge: the amino group is significantly deactivated due to the electron-withdrawing ortho-nitro group and the formation of a strong intramolecular hydrogen bond. Consequently, standard alkylation conditions often result in poor conversion or require forcing conditions that degrade the substrate.

We present two validated methodologies:

-

Reductive Amination (Method A): The "Gold Standard" for selectivity, utilizing Sodium Triacetoxyborohydride (STAB) to prevent nitro-group reduction while ensuring mono-alkylation.

-

Base-Mediated Direct Alkylation (Method B): A scalable, cost-effective alternative using Cesium Carbonate (

) to overcome nucleophilic deactivation.

Mechanistic Analysis & Strategic Approach

The Deactivation Challenge

The reactivity of 5-ethoxy-2-nitroaniline is governed by two primary factors that distinguish it from simple anilines:

-

Electronic Deactivation: The nitro group at the ortho position exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect, drastically lowering the basicity and nucleophilicity of the primary amine.

-

Intramolecular Hydrogen Bonding: A six-membered hydrogen bond ring forms between an amino proton and the nitro oxygen. This "locks" the lone pair geometry and requires energy to break before nucleophilic attack can occur.

Implication for Protocol Design:

-

Direct Alkylation: Requires polar aprotic solvents (DMF, DMSO) and elevated temperatures to disrupt the H-bond and stabilize the transition state.

-

Reductive Amination: The formation of the imine intermediate is the rate-limiting step. Acid catalysis (AcOH) is strictly required to activate the carbonyl electrophile, as the amine is too weak to attack a neutral aldehyde efficiently.

Experimental Protocols

Method A: Reductive Amination (High Selectivity)

Best for: Small-to-medium scale, high purity requirements, avoiding bis-alkylation.

Materials

-

Substrate: 5-Ethoxy-2-nitroaniline (1.0 equiv)

-

Reagent: Benzaldehyde (1.1 equiv)[1]

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

-

Catalyst: Glacial Acetic Acid (AcOH) (1.0 - 2.0 equiv)

Step-by-Step Procedure

-

Imine Formation (Critical Step):

-

In a flame-dried round-bottom flask under Nitrogen (

), dissolve 5-ethoxy-2-nitroaniline (1.0 eq) in DCE (0.2 M concentration). -

Add Benzaldehyde (1.1 eq) followed by Glacial Acetic Acid (2.0 eq).

-

Note: The high equivalent of acid is necessary to catalyze the attack of the deactivated aniline.

-

Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC or LCMS.[2] You may not see full conversion to the imine, but an equilibrium is established.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add STAB (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution.

-

Allow the reaction to warm to RT and stir overnight (12–16 hours).

-

Why STAB? Unlike Sodium Borohydride (

), STAB is mild and will not reduce the nitro group under these conditions [1].

-

-

Quench & Workup:

-

Quench with saturated aqueous

until pH is neutral/slightly basic. -

Extract with Dichloromethane (DCM) (3x).

-

Wash combined organics with Brine, dry over

, and concentrate.[1]

-

-

Purification:

-

Flash chromatography (Hexanes/EtOAc).[1] The secondary amine product is typically less polar than the primary amine starting material due to the loss of one H-bond donor and increased lipophilicity.

-

Method B: Direct Alkylation (Scalable)

Best for: Large scale, cost-sensitivity, robust substrates.

Materials

-

Substrate: 5-Ethoxy-2-nitroaniline (1.0 equiv)

-

Electrophile: Benzyl Bromide (1.1 equiv)

-

Base: Cesium Carbonate (

) (1.5 equiv) or Potassium Carbonate ( -

Solvent: DMF (Anhydrous) or Acetonitrile (

)[1] -

Additive: Potassium Iodide (KI) (0.1 equiv) - Optional Finkelstein catalyst

Step-by-Step Procedure

-

Setup:

-

Dissolve 5-ethoxy-2-nitroaniline (1.0 eq) in DMF (0.5 M).

-

Add

(1.5 eq). Cesium is preferred over Potassium due to higher solubility in organic solvents, enhancing the "naked" anion effect.

-

-

Alkylation:

-

Add Benzyl Bromide (1.1 eq) dropwise.

-

Heat the reaction to 60–80°C .

-

Process Control: Monitor closely by HPLC. Do not exceed 80°C to minimize risk of bis-alkylation or O-alkylation of the nitro group (rare but possible at high T).

-

-

Workup:

-

Cool to RT. Dilute with water (5x reaction volume) to precipitate the product or extract with EtOAc.

-

Wash organic layer extensively with water (to remove DMF) and LiCl solution (5%).

-

Data Summary & Comparison

| Feature | Method A: Reductive Amination | Method B: Direct Alkylation |

| Selectivity | High (Mono-alkylation >95%) | Moderate (Risk of bis-alkylation) |

| Reaction Time | 12 - 24 Hours | 4 - 8 Hours |

| Nitro Tolerance | Excellent (with STAB) | Good (Thermal stability required) |

| Cost | Higher (STAB reagent) | Lower (Commodity reagents) |

| Purification | Simple Filtration/Column | Requires removal of DMF/Bis-product |

Visualization of Workflows

Pathway Analysis: Reaction Logic

Caption: Comparative reaction pathways. Method A proceeds via an imine intermediate ensuring mono-selectivity, while Method B relies on kinetic control to avoid bis-alkylation.

Decision Tree: Troubleshooting

Caption: Troubleshooting logic for common issues. Low conversion in Method A is often due to poor imine formation, resolvable with Lewis acids like Titanium Isopropoxide.

References

-

Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

-

BenchChem. (2025).[1][2] "Optimization of reaction conditions for N-alkylation of 2-nitroaniline." Application Notes.

-

Common Organic Chemistry. (2023). "Reductive Amination Conditions: Sodium Triacetoxyborohydride."

-

PubChem. (2025).[5] "Compound Summary: 5-ethoxy-2-nitroaniline." National Library of Medicine.

-

RSC Advances. (2014). "Green process development for the preparation of substituted anilines."

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. 4-Ethoxy-2-nitroaniline | C8H10N2O3 | CID 69229 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of N-Benzyl-5-ethoxy-2-nitroaniline as a Precursor for Azo Dyes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the utilization of N-Benzyl-5-ethoxy-2-nitroaniline as a versatile precursor in the synthesis of azo dyes. Azo dyes are a prominent class of organic colorants characterized by the presence of the azo (–N=N–) chromophore, which forms an extended conjugated system responsible for their vibrant colors.[1][2] The specific molecular architecture of this compound, featuring an electron-donating ethoxy group and an electron-withdrawing nitro group, makes it a valuable building block for creating dyes with potentially interesting optical and functional properties.[3] These application notes detail the chemical principles, a step-by-step synthetic protocol, methods for characterization, and essential safety guidelines. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Introduction to this compound as a Dye Precursor

This compound is a substituted nitroaniline that serves as an excellent starting material for the synthesis of monoazo disperse dyes. Disperse dyes are non-ionic colorants with low water solubility, making them suitable for dyeing hydrophobic fibers such as polyester and nylon.[1] The synthesis of azo dyes from a primary aromatic amine like this compound follows a well-established two-step reaction pathway: diazotization followed by azo coupling .[2]

The presence of the N-benzyl group can influence the final properties of the dye, such as its solubility, lightfastness, and affinity for different substrates. The ethoxy and nitro substituents on the aniline ring modulate the electronic properties of the diazonium salt intermediate, which in turn affects the color of the resulting dye.

Physicochemical Properties of this compound

A thorough understanding of the precursor's properties is fundamental to its successful application in synthesis.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 1365271-70-0 | [4] |

| Molecular Formula | C₁₅H₁₆N₂O₃ | [4] |

| Molecular Weight | 272.30 g/mol | [4] |

| Appearance | (Expected) Crystalline solid | General knowledge |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, acetone, DMF) and insoluble in water. | General knowledge |

Synthetic Methodology: From Precursor to Azo Dye

The synthesis of azo dyes from this compound is a sequential process involving the formation of a diazonium salt and its subsequent reaction with a coupling agent.

Reaction Scheme

The overall reaction can be depicted as follows:

Caption: General workflow for the synthesis of an azo dye from this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar nitroanilines and provides a robust starting point for synthesis.[1]

Materials:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Urea

-

Coupling agent (e.g., N,N-diethylaniline, 2-naphthol, etc.)

-

Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl) for pH adjustment

-

Ethanol

-

Distilled water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer with stirring bar

-

Thermometer

-

Dropping funnel

-

Beakers

-

Büchner funnel and flask

-

pH paper or pH meter

Protocol Steps:

Caption: Step-by-step workflow for the synthesis, from diazotization to purification.

Causality Behind Experimental Choices:

-

Low Temperature (0-5 °C): The diazotization reaction is conducted at low temperatures because diazonium salts are unstable and can decompose at higher temperatures, reducing the yield of the desired azo dye.[2]

-

Acidic Medium for Diazotization: A strong mineral acid, such as sulfuric acid, is used to generate nitrous acid in situ from sodium nitrite and to stabilize the resulting diazonium salt.[2]

-

Urea Addition: Urea is added to react with and neutralize any excess nitrous acid, which could otherwise lead to unwanted side reactions.

-

pH Control in Coupling: The pH of the coupling reaction is critical. Coupling to phenols is faster in mildly alkaline conditions, which deprotonate the hydroxyl group to form a more strongly activating phenoxide ion. Conversely, coupling to aromatic amines is typically carried out in weakly acidic to neutral conditions to ensure a sufficient concentration of the free amine for reaction.[2]

Characterization of the Synthesized Azo Dyes

The structure and purity of the synthesized azo dyes should be confirmed using a combination of spectroscopic and analytical techniques.

| Technique | Expected Observations | Purpose |

| FT-IR Spectroscopy | Presence of a characteristic N=N stretching vibration (typically around 1400-1500 cm⁻¹). Absence of N-H stretching bands from the primary amine precursor. | Confirmation of the azo group formation and consumption of the starting material. |

| ¹H NMR Spectroscopy | Appearance of signals corresponding to the aromatic protons of both the aniline and coupling agent moieties. The integration of these signals should be consistent with the expected structure. | Structural elucidation of the final dye molecule. |

| UV-Visible Spectroscopy | A strong absorption band in the visible region (400-700 nm), which is responsible for the color of the dye. The λ_max will depend on the specific coupling agent used. | Determination of the dye's color and electronic properties. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the synthesized azo dye. | Confirmation of the molecular weight and formula of the product. |

| Melting Point | A sharp and defined melting point for the purified crystalline dye. | Assessment of the purity of the final product. |

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize a safety-first approach in the laboratory.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling any of the chemicals involved in this synthesis.

-

Ventilation: All steps of the synthesis should be performed in a well-ventilated fume hood to avoid inhalation of vapors or dust.[5][6][7][8]

-

Handling of Reagents:

-

This compound: While specific toxicity data is limited, related nitroanilines are known to be toxic if swallowed, inhaled, or absorbed through the skin.[6][8] Handle with care and avoid generating dust.

-

Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care and add it to water slowly, never the other way around.

-

Sodium Nitrite: An oxidizing agent and is toxic. Avoid contact with skin and eyes.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Aqueous waste containing azo dyes may require special treatment.

Potential Applications and Further Research

Azo dyes derived from this compound are expected to be disperse dyes suitable for coloring synthetic fibers. Further research could explore:

-

Varying the Coupling Component: Synthesizing a library of dyes by using different coupling agents to achieve a wide range of colors.

-

Solvatochromism: Investigating the effect of different solvents on the color of the dyes, which can provide insights into their electronic structure.

-

Biological Activity: Screening the synthesized dyes for potential applications in medicinal chemistry, as some azo compounds have been shown to possess biological activity.[9]

-

Non-linear Optical (NLO) Properties: The "push-pull" electronic nature of the precursor suggests that the resulting dyes may exhibit NLO properties, which are of interest in materials science.[3]

References

-

Al-Ayed, A. S., et al. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. Future Medicinal Chemistry, 14(20), 1495-1520. Retrieved from [Link]

-

Otutu, J. O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science, 5(1), 1-8. Retrieved from [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. Retrieved from [Link]

-

ACS Omega. (2022). Synthesis of Benzisothiazole–Azo Disperse Dyes for High Resistance to Alkaline Treatments and Peroxide Bleaching of Polyester and Polyester/Cotton Fabric. Retrieved from [Link]

-

International Research in Material and Environment (IRME) - AB Journals. (2024). On the Synthesis, Characterization and Applications of Para-nitro Aniline-based Reactive Dye. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterisation and application of disperse dyes derived from N-2-hydroxyethyl-1-naphthylamine. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitroaniline. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1976). o-Nitroaniline derivatives. Part V. Cyclisation of N-acylated derivatives of N-benzyl. Retrieved from [Link]

-

International Journal of Original Recent Advanced Research. (2024). SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES. Retrieved from [Link]

-

Impact Factor. (2023). Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. Retrieved from [Link]

-

Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - N-Benzyl-N-ethylaniline. Retrieved from [Link]

-

Fisher Scientific. (2020). 4-Nitroaniline - SAFETY DATA SHEET. Retrieved from [Link]

-

Basrah Journal of Research in Sciences. (2022). Synthesis, Characterization and Analytical Study of New Azo Dye. Retrieved from [Link]

Sources

- 1. scialert.net [scialert.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | 1365271-70-0 | Benchchem [benchchem.com]

- 4. This compound | C15H16N2O3 | CID 70699733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. geneseo.edu [geneseo.edu]

- 9. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Derivatization of N-Benzyl-5-ethoxy-2-nitroaniline for Biological Screening

Executive Summary

This Application Note details the strategic derivatization of N-Benzyl-5-ethoxy-2-nitroaniline (CAS 1365271-70-0) . This molecule represents a "privileged scaffold" precursor in medicinal chemistry.[1][2] Its specific substitution pattern—an electron-donating ethoxy group at the 5-position and an N-benzyl moiety—makes it an ideal starting point for synthesizing 1,2-disubstituted benzimidazoles.

Benzimidazoles are a critical class of heterocycles exhibiting broad biological activities, including antimicrobial, antiviral, and antineoplastic effects [1, 2].[3][4][5] This guide provides a validated workflow for converting the nitroaniline precursor into a diverse library of bioactive benzimidazoles, followed by protocols for biological screening.

Critical Safety Note: While this scaffold is widely used in legitimate pharmaceutical research (e.g., for antimicrobial or anticancer agents), researchers must be aware that specific structural analogs in this class have potent opioid activity. All synthesized derivatives must be handled with appropriate safety precautions and screened strictly for intended therapeutic targets.

Chemical Strategy & Rationale

The utility of this compound lies in its ability to undergo a two-step transformation: Reduction followed by Cyclocondensation .

The "Push-Pull" Electronic Advantage

The 5-ethoxy group acts as an electron donor (EDG), while the 2-nitro group is an electron withdrawer (EWG).[1] This "push-pull" system stabilizes the molecule but also activates the aromatic ring for specific functionalizations. Upon reduction of the nitro group to an amine, the resulting diamine becomes highly nucleophilic, facilitating rapid cyclization with aldehydes or carboxylic acids [3].

Reaction Pathway Visualization

The following diagram illustrates the core workflow: reduction of the nitro group to the o-phenylenediamine intermediate, followed by cyclization to the benzimidazole target.

Figure 1: Synthetic pathway from nitroaniline precursor to bioactive benzimidazole.[5][6]

Experimental Protocols

Protocol A: Chemo-selective Reduction (Nitro to Amine)

Objective: To generate the unstable diamine intermediate without cleaving the N-benzyl group or the ethoxy ether.

Method: Catalytic Hydrogenation (Preferred for Biological Screening) Why: This method avoids heavy metal residues (Fe, Sn) that can interfere with biological assays.

-

Preparation: Dissolve 1.0 mmol of This compound in 20 mL of anhydrous Ethanol (EtOH) or Methanol (MeOH).

-